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Introduction

Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, serves as an invaluable

tool for investigating the gating mechanisms of voltage-gated sodium channels (Navs).[1]

Found in the skin and feathers of certain birds of the genus Pitohui and poison dart frogs of the

genus Phyllobates, HBTX and its close analog, Batrachotoxin (BTX), are among the most

powerful known activators of these channels.[2][3] They bind to the channel protein and cause

a dramatic alteration in its function, providing a unique window into the molecular movements

that underlie electrical signaling in excitable cells.

These toxins act by binding to the inner pore of the sodium channel, a region critical for ion

conduction and gating.[4][5] This binding event stabilizes the open state of the channel, leading

to a persistent influx of sodium ions and depolarization of the cell membrane.[2] Specifically,

HBTX binding induces a hyperpolarizing shift in the voltage-dependence of activation,

effectively causing the channel to open at resting membrane potentials.[6][7] Furthermore, it

significantly inhibits or completely removes the fast and slow inactivation processes that

normally terminate the sodium current during an action potential.[6][8] This sustained channel

opening ultimately leads to paralysis and cardiotoxicity.[9]
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Recent cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this

hyperactivation. Batrachotoxin has been shown to bind at two homologous, yet nonidentical,

receptor sites within the pore of the cardiac sodium channel: one at the interface of Domains I

and IV, and another at the interface of Domains III and IV.[10][11][12] This dual-receptor

mechanism stabilizes the S6 segments, which form the activation gate, in an open

conformation.[10][12]

The unique properties of HBTX make it an essential pharmacological tool for:

Characterizing the structure and function of the sodium channel pore.

Investigating the molecular determinants of activation and inactivation gating.

Screening for new drugs that modulate sodium channel activity.

Understanding the mechanisms of action of local anesthetics and antiarrhythmic drugs that

bind within the channel pore.

These application notes provide an overview of the use of HBTX in studying sodium channel

gating, including detailed protocols for common experimental approaches.

Quantitative Data: Effects of Batrachotoxins on
Sodium Channel Function
The following table summarizes key quantitative data on the effects of Batrachotoxin (BTX) and

its derivatives on various sodium channel subtypes. It is important to note that HBTX and BTX

are often used interchangeably in functional studies due to their similar potent activities.[2]
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Toxin
Channel
Subtype

Parameter Value Reference

Batrachotoxin

(BTX)
rNav1.4

EC50

(Activation)
~1 µM [8]

EC50

(Inactivation)
~1 µM [8]

Shift in V0.5 of

activation
-45 mV [5]

BTX-B rNav1.4
EC50

(Activation)
~1 µM [8]

EC50

(Inactivation)
~1 µM [8]

BTX-cHx rNav1.4
EC50

(Activation)
~2 µM [8]

EC50

(Inactivation)
~2 µM [8]

BTX-yne rNav1.4
EC50

(Activation)
~5 µM [8]

Inactivation

Block

Partial

(eliminates fast,

not slow)

[8][13]

Batrachotoxin

(BTX)

Neuroblastoma

cells

Single-channel

conductance
~10 pS [14]

Shift in peak

conductance
-50 mV [15]

Experimental Protocols
1. Patch-Clamp Electrophysiology: Whole-Cell Recording
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This protocol describes how to measure the effect of Homobatrachotoxin on the gating

currents of a population of sodium channels in a cultured cell line expressing a specific Nav

subtype.

Materials:

Cultured cells expressing the sodium channel of interest (e.g., HEK293, CHO, or a neuronal

cell line).

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH

7.4 with NaOH.

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

(Cesium is used to block potassium channels).

Homobatrachotoxin (HBTX) stock solution (e.g., 1 mM in DMSO).

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pulling patch pipettes.

Microforge.

Procedure:

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to

achieve 50-70% confluency.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

2-5 MΩ when filled with internal solution.

Establish Whole-Cell Configuration:

Transfer a coverslip with cells to the recording chamber on the microscope stage and

perfuse with external solution.

Approach a single, healthy-looking cell with the patch pipette.
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Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and

the cell membrane.

Apply a brief pulse of suction to rupture the patch of membrane under the pipette,

establishing the whole-cell configuration.

Initial Recording (Control):

Clamp the cell at a holding potential of -100 mV.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV

increments) to elicit sodium currents. Record the resulting currents. This will serve as the

control measurement.

Application of Homobatrachotoxin:

Prepare the desired final concentration of HBTX in the external solution (e.g., 1-10 µM). It

is crucial to have DMSO concentration below 0.1% to avoid solvent effects.

Perfuse the cell with the HBTX-containing external solution. The effect of HBTX is use-

dependent, meaning the channels need to open for the toxin to bind effectively.[16]

Therefore, continue to apply depolarizing pulses during the perfusion.

Recording HBTX-Modified Currents:

After a stable effect is reached (typically within 5-10 minutes), repeat the same voltage-

step protocol as in the control condition.

Observe the characteristic effects of HBTX: a shift of the activation curve to more

hyperpolarized potentials and the removal of inactivation, resulting in a sustained inward

current during the depolarizing pulse.

Data Analysis:

Measure the peak current amplitude at each voltage step for both control and HBTX

conditions.
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Convert peak current to conductance (G = I / (V - Vrev)), where Vrev is the reversal

potential for sodium.

Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann

function to determine the voltage of half-maximal activation (V0.5) and the slope factor (k).

Analyze the inactivation kinetics by fitting the decay of the control currents and observing

the lack of decay in the HBTX-modified currents.

2. Site-Directed Mutagenesis to Identify HBTX Binding Residues

This protocol outlines a general workflow to identify amino acid residues in the sodium channel

that are critical for HBTX binding and its modulatory effects.

Materials:

Plasmid DNA encoding the wild-type sodium channel alpha subunit.

Site-directed mutagenesis kit.

Primers containing the desired mutation.

Competent E. coli for plasmid amplification.

DNA sequencing service.

Cell line and transfection reagents for expressing the mutant channels.

Patch-clamp setup as described above.

Procedure:

Identify Potential Binding Residues: Based on existing structural information and homology

models, identify candidate amino acid residues in the inner pore region (e.g., within the S6

segments of each domain) that might interact with HBTX.[4][10][12]

Perform Site-Directed Mutagenesis:
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Design primers that incorporate the desired nucleotide change to mutate the codon of the

target amino acid (e.g., to an alanine or another residue with different properties).

Use a site-directed mutagenesis kit to introduce the mutation into the wild-type plasmid.

Transform the mutated plasmid into competent E. coli and select for positive colonies.

Isolate the plasmid DNA from several colonies.

Sequence Verification: Send the purified plasmid DNA for sequencing to confirm the

presence of the desired mutation and to ensure no other unintended mutations were

introduced.

Expression of Mutant Channels:

Transfect the sequence-verified mutant plasmid DNA into the chosen cell line (e.g.,

HEK293 cells).

Allow 24-48 hours for the cells to express the mutant sodium channels.

Functional Characterization:

Perform whole-cell patch-clamp recordings on cells expressing the mutant channel as

described in the protocol above.

Compare the effect of HBTX on the mutant channel to its effect on the wild-type channel.

Data Analysis:

A significant reduction or complete loss of the HBTX-induced shift in activation and/or

removal of inactivation in the mutant channel suggests that the mutated residue is critical

for HBTX binding or its mechanism of action.

Conversely, if the mutant channel responds to HBTX in the same way as the wild-type

channel, the mutated residue is likely not essential for the toxin's effect.
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Caption: Mechanism of Homobatrachotoxin action on a voltage-gated sodium channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30587506/
https://pubmed.ncbi.nlm.nih.gov/30587506/
https://www.benchchem.com/product/b1253226#studying-sodium-channel-gating-with-homobatrachotoxin
https://www.benchchem.com/product/b1253226#studying-sodium-channel-gating-with-homobatrachotoxin
https://www.benchchem.com/product/b1253226#studying-sodium-channel-gating-with-homobatrachotoxin
https://www.benchchem.com/product/b1253226#studying-sodium-channel-gating-with-homobatrachotoxin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1253226?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

